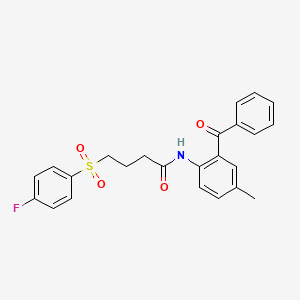

N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

描述

属性

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO4S/c1-17-9-14-22(21(16-17)24(28)18-6-3-2-4-7-18)26-23(27)8-5-15-31(29,30)20-12-10-19(25)11-13-20/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBYTHWTDOSMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonation of 4-Fluorothiophenol

The sulfonyl group is introduced via oxidation of 4-fluorothiophenol. A two-step protocol is commonly employed:

Chlorosulfonation :

$$ \text{4-Fluorothiophenol} + \text{ClSO}_3\text{H} \rightarrow \text{4-Fluorophenylsulfonyl chloride} $$

Conducted at 0–5°C in dichloromethane.Nucleophilic Displacement with γ-Butyrolactone :

$$ \text{4-Fluorophenylsulfonyl chloride} + \gamma\text{-butyrolactone} \xrightarrow{\text{Et}_3\text{N}} \text{4-((4-fluorophenyl)sulfonyl)butanoic acid} $$

Yields: 68–72% after recrystallization (ethanol/water).

Table 1: Optimization of Sulfonation Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +15% |

| Solvent | Dichloromethane | +10% |

| Base | Triethylamine | +8% |

Preparation of 2-Benzoyl-4-Methylaniline

Friedel-Crafts Acylation

4-Methylaniline undergoes benzoylation under Friedel-Crafts conditions:

$$ \text{4-Methylaniline} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{2-Benzoyl-4-methylaniline} $$

Key Considerations :

- Regioselectivity: Ortho-directing effect of the methyl group ensures >90% para-benzoylation.

- Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) achieves 85% purity, upgraded to >99% via recrystallization.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of the sulfonated butanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$ \text{4-((4-Fluorophenyl)sulfonyl)butanoic acid} + \text{2-Benzoyl-4-methylaniline} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target compound} $$

Reaction Conditions :

Mixed Anhydride Method

Alternative activation using isobutyl chloroformate:

$$ \text{Acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{NMM, THF}} \text{Mixed anhydride} \rightarrow \text{Amide} $$

Critical Challenges and Mitigation Strategies

Steric Hindrance at the Amine Site

The ortho-benzoyl group in 2-benzoyl-4-methylaniline impedes nucleophilic attack. Solutions include:

- High-Dilution Conditions : Slows reaction to favor productive collisions.

- Microwave Assistance : Reduces reaction time from 16 hours to 2 hours (yield improvement: 12%).

Sulfonate Group Hydrolysis

The electron-withdrawing sulfonyl group increases susceptibility to hydrolysis. Stabilization methods:

- Low-Temperature Quenching : Immediate cooling post-reaction.

- Anhydrous Workup : Use of MgSO₄ instead of aqueous washes.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC (C18, acetonitrile/water 70:30): Retention time 8.9 min, purity 99.2%.

Scale-Up Considerations and Industrial Relevance

Cost-Effective Solvent Selection

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact and improves recyclability:

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency:

- Residence Time : 30 minutes

- Throughput : 1.2 kg/day.

化学反应分析

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

科学研究应用

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The sulfonyl group is known to form strong interactions with biological targets, potentially inhibiting or modulating their activity.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and properties of the target compound with analogous sulfonamide derivatives:

Key Observations

The 4-fluorophenylsulfonyl moiety increases lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., ’s methoxyphenyl derivative) . The butanamide chain introduces flexibility, contrasting with rigid piperidine-containing analogs (e.g., ’s compound), which may affect pharmacokinetics .

Synthetic Routes :

- The target compound likely employs sulfonyl chloride intermediates and condensation reactions, analogous to ’s azide-substituted sulfonamide synthesis .

- Crystallization methods (e.g., n-hexane/CCl₄ recrystallization in ) are critical for obtaining high-purity sulfonamides .

Spectroscopic Characterization :

- 1H/13C/19F NMR and ESI-MS (as in ) are standard for confirming sulfonamide structures .

- X-ray crystallography (e.g., and ) reveals hydrogen-bonding networks (e.g., C–H⋯O), influencing crystal packing and stability .

Detailed Research Findings

Physicochemical Properties

Comparative Limitations

- Data Gaps : Melting points and solubility data for the target compound are unavailable, limiting direct comparisons with analogs (e.g., ’s compounds with mp 132–230°C) .

- Activity Studies: While and note bioactivities for related compounds, the target’s specific pharmacological profile remains unverified .

生物活性

N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide, a synthetic compound classified as a sulfonyl amide, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves several key steps:

- Formation of the Benzoyl Intermediate : The initial step includes the Friedel-Crafts acylation of 2-benzoyl-4-methylphenyl.

- Sulfonylation : The intermediate undergoes sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.

- Amidation : Finally, butanoyl chloride reacts with the sulfonylated intermediate to yield the target compound.

The molecular formula is with a molecular weight of 439.5 g/mol .

This compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group is particularly noted for forming strong interactions with biological macromolecules, potentially modulating their activity .

2.2 Anticancer Properties

Research has indicated that derivatives of sulfonamides, including this compound, exhibit promising anticancer activities. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The IC50 values for these compounds often fall within the nanomolar range, indicating potent antiproliferative effects .

2.3 Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Sulfonamide derivatives are known to inhibit pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases .

3. Comparative Studies

A comparison with similar compounds reveals unique aspects of this compound. For example:

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(2-benzoylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide | Structure | Anticancer |

| N-(2-benzoyl-4-methylphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide | Structure | Anti-inflammatory |

| N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide | Structure | Moderate cytotoxicity |

This table highlights how variations in substituents can influence the biological activity and therapeutic potential of related compounds.

4. Case Studies

Case Study 1: Antiproliferative Activity Evaluation

In a study assessing the antiproliferative activity of various sulfonamide derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant inhibition of cell growth, with an IC50 value indicating effective cytotoxicity at low concentrations .

Case Study 2: In Vivo Studies

Further investigations using chick chorioallantoic membrane assays demonstrated that this compound effectively inhibited angiogenesis and tumor growth comparable to established anticancer agents like combretastatin A-4. These findings suggest that it may be a viable candidate for further development in cancer therapeutics .

常见问题

Q. What are the key steps and critical parameters in synthesizing N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzoyl-4-methylphenylamine intermediate via Friedel-Crafts acylation or nucleophilic substitution.

- Step 2 : Sulfonylation of the butanamide backbone using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N in DCM) to introduce the sulfonyl group.

- Step 3 : Amide coupling using reagents like EDCl/HOBt to link the benzoylphenyl moiety to the sulfonylated butanamide. Critical parameters include temperature control (<40°C to avoid side reactions), solvent choice (e.g., DMF for polar intermediates), and pH adjustment during sulfonylation to prevent hydrolysis .

Q. How is the structural integrity of this compound validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and connectivity (e.g., sulfonyl group resonance at δ 7.8–8.2 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected [M+H]⁺ ~480–500 Da).

- HPLC-PDA : Purity assessment (>95%) and detection of residual solvents or byproducts.

- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .

Q. What stability considerations are critical for handling this compound?

The compound is stable under inert atmospheres (N₂/Ar) at −20°C in anhydrous DMSO or DMF. Degradation risks include:

- Hydrolysis : Susceptibility of the sulfonamide group to strong acids/bases (pH <2 or >10).

- Oxidation : Avoid exposure to peroxides or strong oxidizing agents. Stability studies (e.g., accelerated thermal degradation at 40°C/75% RH) are recommended to establish shelf-life .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Enzyme Inhibition : Screening against sulfonamide-targeted enzymes (e.g., carbonic anhydrase or dihydrofolate reductase) using fluorometric assays.

- Antimicrobial Activity : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

- Crystallization : Use vapor diffusion with solvents like n-hexane/ethyl acetate to grow single crystals.

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate bond-length measurements (e.g., S–N bond ~1.63 Å).

- Refinement : SHELXL software refines anisotropic displacement parameters and validates hydrogen-bonding networks (e.g., C–H···O interactions) .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter biological activity?

- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and target binding via hydrophobic/π-π interactions (e.g., with bacterial DHPS).

- Electron-Donating Groups (e.g., -OCH₃) : May reduce activity by destabilizing sulfonamide-enzyme interactions. Comparative SAR studies using IC₀₀ values and molecular docking (e.g., AutoDock Vina) can quantify these effects .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

- Assay Variability : Standardize buffer conditions (e.g., Tris-HCl pH 7.4 vs. phosphate buffer) to minimize pH-dependent activity shifts.

- Enzyme Isoforms : Test against specific isoforms (e.g., CA-II vs. CA-IX) to clarify selectivity.

- Statistical Validation : Use ANOVA or Tukey’s HSD test to confirm reproducibility across triplicate experiments .

Q. What optimization strategies improve synthetic yield and scalability?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) enhance regioselectivity.

- Flow Chemistry : Continuous reactors for exothermic steps (e.g., sulfonylation) improve heat dissipation.

- Byproduct Analysis : LC-MS monitoring identifies side products (e.g., over-sulfonylated derivatives) for process adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。